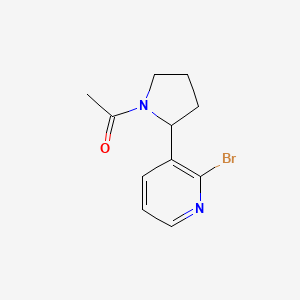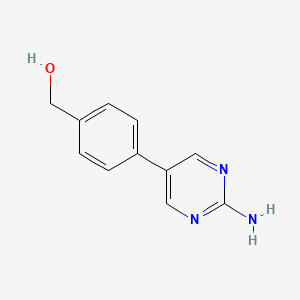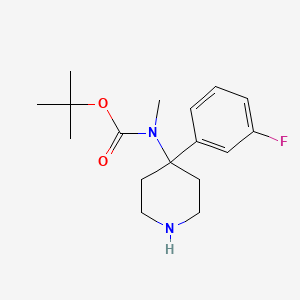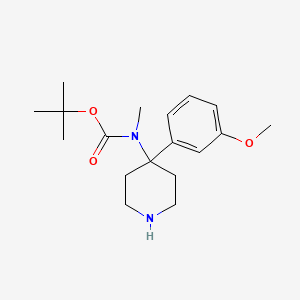![molecular formula C23H20N2O5 B11814932 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid](/img/structure/B11814932.png)
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino compound is then coupled with 6-methyl-2-oxo-1H-pyridin-4-yl acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling: The free amino group can then participate in peptide bond formation with carboxylic acids or activated esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC with DMAP in anhydrous conditions.
Oxidation/Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used depending on the desired transformation.
Major Products Formed
Deprotected Amino Compound: After removal of the Fmoc group.
Peptide Chains: When used in peptide synthesis, the major products are extended peptide chains.
Aplicaciones Científicas De Investigación
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid is widely used in:
Peptide Synthesis: As a protecting group for amino acids.
Medicinal Chemistry: In the development of peptide-based drugs.
Biochemistry: For studying protein interactions and functions.
Material Science: In the synthesis of peptide-based materials and nanostructures.
Mecanismo De Acción
The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group is removed to reveal the free amino group, allowing for further functionalization or peptide bond formation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-(quinolin-3-yl)propanoic acid
- 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-methoxy-5-oxopentanoic acid
- 2-[(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylsulfanyl-butyric acid
Uniqueness
The uniqueness of 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid lies in its specific structure, which combines the stability of the Fmoc protecting group with the functional versatility of the pyridinyl acetic acid moiety. This makes it particularly useful in complex peptide synthesis and other applications requiring precise control over amino group reactivity.
Propiedades
Fórmula molecular |
C23H20N2O5 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxo-1H-pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C23H20N2O5/c1-13-10-14(11-20(26)27)21(22(28)24-13)25-23(29)30-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-10,19H,11-12H2,1H3,(H,24,28)(H,25,29)(H,26,27) |
Clave InChI |
VFLMGKQAJOPJOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
![1-(Benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B11814858.png)
![2-[10-[2-carboxy-5-[3-(4-carboxyphenyl)phenyl]phenyl]anthracen-9-yl]-4-[3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B11814865.png)









![6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B11814940.png)
